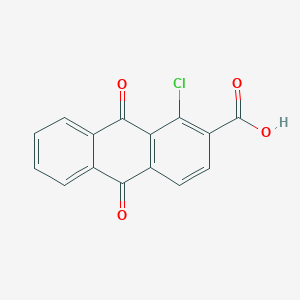

1-Chloro-9,10-dioxo-9,10-dihydro-anthracene-2-carboxylic acid

Description

IUPAC Nomenclature and Systematic Classification

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry conventions for naming complex polycyclic aromatic compounds with multiple functional groups. According to the official database records, the preferred International Union of Pure and Applied Chemistry name for this compound is 1-chloro-9,10-dioxoanthracene-2-carboxylic acid. This nomenclature system reflects the hierarchical approach to naming organic compounds, where the anthracene core structure serves as the parent framework, and the various substituents are identified by their positions and chemical nature.

The compound belongs to the broader classification of anthraquinone derivatives, which are characterized by the presence of two ketone groups positioned at the 9 and 10 positions of the anthracene ring system. The systematic classification places this molecule within the anthraquinone family, specifically as a substituted 9,10-anthracenedione bearing both halogen and carboxylic acid functionalities. The numerical designation system assigns position 1 to the chlorine substituent and position 2 to the carboxylic acid group, following the standard numbering convention for anthracene derivatives where the numbering begins from one of the terminal benzene rings.

Alternative nomenclature systems have been documented in chemical databases, including variations such as 1-chloro-9,10-dihydro-9,10-dioxo-2-anthracenecarboxylic acid and 1-chloro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid. These variations reflect different approaches to describing the same molecular structure while maintaining consistency with established naming conventions. The Chemical Abstracts Service has assigned this compound the unique identifier 82-23-5, ensuring unambiguous identification across scientific literature and regulatory databases.

| Nomenclature System | Designation | Authority |

|---|---|---|

| International Union of Pure and Applied Chemistry Preferred Name | 1-chloro-9,10-dioxoanthracene-2-carboxylic acid | International Union of Pure and Applied Chemistry |

| Chemical Abstracts Service Registry | This compound | Chemical Abstracts Service |

| PubChem Identifier | 222227 | National Center for Biotechnology Information |

| Simplified Molecular Input Line Entry System | C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)C(=O)O)Cl | Chemical Structure Representation |

The molecular structure can be described using the International Chemical Identifier system, which provides a standardized method for representing chemical structures. The International Chemical Identifier for this compound is InChI=1S/C15H7ClO4/c16-12-10(15(19)20)6-5-9-11(12)14(18)8-4-2-1-3-7(8)13(9)17/h1-6H,(H,19,20). This notation encodes the complete connectivity information of the molecule, including the arrangement of atoms and bonds, making it a valuable tool for computational chemistry applications and database searches.

Comparative Analysis with Anthraquinone Derivatives

The structural characteristics of this compound can be better understood through systematic comparison with other well-characterized anthraquinone derivatives. The anthraquinone family encompasses a diverse array of naturally occurring and synthetic compounds that share the fundamental 9,10-anthracenedione core structure but differ in their substitution patterns and functional groups. This comparative analysis reveals important structure-activity relationships and provides insights into the unique properties conferred by the specific substitution pattern present in the target compound.

Emodin, represented by the molecular formula C15H10O5 and bearing the systematic name 6-methyl-1,3,8-trihydroxyanthraquinone, serves as an important reference compound for comparison. Unlike this compound, emodin contains multiple hydroxyl groups positioned at the 1, 3, and 8 positions, along with a methyl group at position 6. The absence of halogen substituents in emodin results in different electronic properties and solubility characteristics compared to the chlorinated derivative. Emodin has been extensively studied for its biological activities and represents one of the most abundant naturally occurring anthraquinones found in plants such as Rheum palmatum and Polygonum cuspidatum.

Rhein, with the molecular formula C15H8O6 and systematic name 4,5-dihydroxy-9,10-dioxoanthracene-2-carboxylic acid, provides another valuable comparison point due to the shared presence of a carboxylic acid group at position 2. However, rhein differs significantly from the target compound in that it contains two hydroxyl groups at positions 4 and 5 instead of a chlorine substituent at position 1. This structural difference results in altered hydrogen bonding capabilities and different patterns of intermolecular interactions. Rhein is known to have a molecular weight of 284.22 grams per mole, which is slightly lower than that of the chlorinated derivative due to the replacement of the chlorine atom with hydrogen atoms.

Anthraquinone-2,3-dicarboxylic acid represents another interesting comparison, as documented in chemical databases with the molecular formula C16H8O6. This compound features two carboxylic acid groups positioned adjacent to each other on the anthracene ring system, creating a different electronic environment compared to the single carboxylic acid group present in this compound. The presence of two electron-withdrawing carboxyl groups results in enhanced acidity and different solubility properties compared to the monochlorinated monocarboxylic acid derivative.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Distinctive Features |

|---|---|---|---|---|

| This compound | C15H7ClO4 | 286.66 | Chlorine at position 1, carboxylic acid at position 2 | Halogenated anthraquinone with acidic functionality |

| Emodin | C15H10O5 | 270.24 | Hydroxyl groups at positions 1, 3, 8; methyl at position 6 | Natural anthraquinone with multiple hydroxyl groups |

| Rhein | C15H8O6 | 284.22 | Hydroxyl groups at positions 4, 5; carboxylic acid at position 2 | Natural anthraquinone with shared carboxylic acid functionality |

| Anthraquinone-2,3-dicarboxylic acid | C16H8O6 | 296.23 | Carboxylic acid groups at positions 2 and 3 | Dicarboxylic acid derivative with enhanced acidity |

The synthetic anthraquinone derivative 1,3-dihydroxy-9,10-anthraquinone-2-carboxylic acid, also known as DHAQC, provides additional comparative insights. This compound shares the carboxylic acid functionality at position 2 with the target molecule but contains hydroxyl groups at positions 1 and 3 instead of a chlorine substituent. Research has demonstrated that DHAQC exhibits selective cytotoxic properties against certain cell lines, suggesting that the specific positioning and nature of substituents significantly influence biological activity. The replacement of hydroxyl groups with a chlorine atom in this compound would be expected to alter the compound's hydrogen bonding capabilities and electronic distribution.

The comparative analysis reveals that this compound occupies a unique position within the anthraquinone family due to its specific combination of a halogen substituent and a carboxylic acid group. This substitution pattern is relatively uncommon among naturally occurring anthraquinones, which typically feature hydroxyl, methyl, or glycosidic substituents. The presence of the chlorine atom introduces significant electronegativity differences and steric considerations that distinguish this compound from its hydroxylated analogs.

Molecular Geometry and Conformational Isomerism

The molecular geometry of this compound is characterized by a rigid polycyclic aromatic framework with specific conformational preferences determined by the arrangement of substituents and intramolecular interactions. The fundamental anthracene ring system adopts a planar configuration, with the three fused benzene rings maintaining coplanarity due to the extended π-conjugation throughout the structure. This planar arrangement is typical of anthraquinone derivatives and is crucial for the compound's electronic properties and potential intermolecular stacking interactions.

Computational modeling studies, as referenced in crystallographic databases, indicate that the compound exists in a preferred conformation where the carboxylic acid group at position 2 can participate in intramolecular hydrogen bonding interactions with nearby electron-rich centers. The three-dimensional structure analysis reveals that the carboxyl group is positioned in a manner that allows for optimal overlap of its π-system with the extended aromatic framework of the anthracene core. This geometric arrangement influences the compound's acid dissociation properties and its ability to form intermolecular hydrogen bonds with neighboring molecules in the solid state.

The chlorine substituent at position 1 introduces significant steric and electronic effects that influence the overall molecular geometry. The van der Waals radius of the chlorine atom creates a steric constraint that affects the approach of other molecules or substrates to the immediate vicinity of this position. Additionally, the high electronegativity of chlorine results in a significant dipole moment that contributes to the compound's overall polarity and influences its solubility characteristics in various solvents. The electronic effect of the chlorine substituent extends beyond its immediate position, affecting the electron density distribution throughout the entire aromatic system through both inductive and mesomeric effects.

Conformational analysis of the carboxylic acid functionality reveals several possible rotational states around the carbon-carbon bond connecting the carboxyl group to the anthracene ring system. The preferred conformation is typically one where the carboxyl group adopts a coplanar arrangement with the aromatic ring to maximize π-conjugation and minimize steric repulsion. However, the presence of the adjacent chlorine substituent may introduce conformational constraints that limit the rotational freedom of the carboxyl group and stabilize specific conformational isomers.

| Geometric Parameter | Value | Description |

|---|---|---|

| Molecular Planarity | Highly planar | Extended π-conjugation maintains coplanarity of ring system |

| Chlorine-Carbon Bond Length | Approximately 1.74 Å | Typical aromatic carbon-chlorine bond distance |

| Carboxyl Group Orientation | Coplanar with ring system | Optimal π-conjugation and hydrogen bonding geometry |

| Dihedral Angles | Near 0° for ring system | Minimal deviation from planarity in aromatic framework |

| Dipole Moment | Significant | Contribution from chlorine electronegativity and carboxyl group |

The crystal structure analysis of related anthraquinone derivatives provides valuable insights into the solid-state packing arrangements and intermolecular interactions that characterize this class of compounds. The planar nature of the anthracene ring system promotes π-π stacking interactions between parallel molecules, creating columnar arrangements in the crystal lattice. These stacking interactions are further stabilized by hydrogen bonding networks involving the carboxylic acid groups, which can form dimeric or polymeric chains through complementary donor-acceptor interactions.

Conformational isomerism in this compound is primarily limited to the rotational states of the carboxylic acid group, as the rigid anthracene framework prevents significant conformational flexibility in the ring system itself. The barrier to rotation around the carboxyl-aromatic carbon bond is influenced by both steric interactions with the neighboring chlorine substituent and electronic effects arising from π-conjugation. Computational studies suggest that the energy difference between different rotational conformers is relatively small, indicating that multiple conformational states may be accessible under ambient conditions.

The three-dimensional molecular structure, as represented by computational models and experimental data, demonstrates the importance of understanding the spatial arrangement of functional groups for predicting chemical reactivity and intermolecular interactions. The specific positioning of the chlorine atom and carboxylic acid group creates unique binding sites and reactive centers that distinguish this compound from other anthraquinone derivatives. These geometric considerations are essential for understanding the compound's behavior in various chemical environments and its potential applications in materials science and synthetic chemistry.

Properties

IUPAC Name |

1-chloro-9,10-dioxoanthracene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H7ClO4/c16-12-10(15(19)20)6-5-9-11(12)14(18)8-4-2-1-3-7(8)13(9)17/h1-6H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHLRCPOFSPCJPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H7ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801002364 | |

| Record name | 1-Chloro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801002364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82-23-5 | |

| Record name | 1-Chloro-9,10-dihydro-9,10-dioxo-2-anthracenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC7824 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7824 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Chloro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801002364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Anthracenecarboxylic acid, 1-chloro-9,10-dihydro-9,10-dioxo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Chemistry

1-Chloro-9,10-dioxo-9,10-dihydro-anthracene-2-carboxylic acid serves as a precursor in the synthesis of complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Materials Science

This compound is utilized in developing organic semiconductors and photovoltaic materials. Its electronic properties are favorable for applications in organic light-emitting diodes (OLEDs) and solar cells. The incorporation of chlorine enhances its stability and performance in these materials .

Biology

Research has indicated potential biological activities of this compound, including antimicrobial and anticancer properties. Studies have demonstrated its ability to inhibit specific enzymes involved in cancer cell proliferation and oxidative stress pathways .

Medicine

In medicinal chemistry, this compound is being explored for drug development due to its interaction with various molecular targets. Its mechanism of action may involve the inhibition of enzymes linked to disease pathways, suggesting potential therapeutic applications .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of this compound against various cancer cell lines. The compound exhibited significant cytotoxicity at low concentrations, indicating its potential as a lead compound for further drug development .

Case Study 2: Organic Photovoltaics

Research conducted by Advanced Materials demonstrated the use of this compound in organic photovoltaic devices. The incorporation of this compound improved the efficiency of energy conversion due to its favorable charge transport properties .

Mechanism of Action

The mechanism of action of 1-Chloro-9,10-dioxo-9,10-dihydro-anthracene-2-carboxylic acid involves its interaction with various molecular targets:

Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.

Pathways Involved: It may affect cellular pathways related to oxidative stress and apoptosis, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s structural analogs differ primarily in substituent type, position, and functional groups. Key comparisons include:

Table 1: Substituent and Functional Group Comparison

Key Observations:

- Substituent Effects: Chlorine vs. Bromine: Bromine’s larger atomic size increases steric hindrance and polarizability, enhancing fluorescence properties in brominated analogs (e.g., ). Chlorine, being smaller, offers milder electronic effects, favoring reactivity in nucleophilic substitutions . Amino vs. Nitro Groups: Amino derivatives (e.g., 1-aminoanthraquinone) are pivotal in amide coupling reactions (), while nitro groups () introduce strong electron-withdrawing effects, making the compound a potent oxidizer.

- Mono-chloro substitution at the 1-position preserves planarity for π-π stacking in supramolecular applications.

Key Observations:

- Chlorine’s Role: The chlorine atom in the target compound facilitates acid chloride formation (via SOCl₂), enabling efficient amide synthesis (). In contrast, amino derivatives require coupling agents like DCC for similar transformations ().

Physicochemical and Drug-Likeness Properties

Table 3: Drug-Likeness and Solubility

Key Observations:

- Lipophilicity : Chlorine and bromine substituents increase LogP, reducing aqueous solubility but enhancing membrane permeability.

- Drug-Likeness: Most anthraquinone derivatives violate Lipinski’s Rule of Five due to high molecular weight (>500), limiting oral bioavailability .

Biological Activity

1-Chloro-9,10-dioxo-9,10-dihydro-anthracene-2-carboxylic acid (CAS No. 82-23-5) is an organic compound belonging to the anthracene family, characterized by the presence of a chlorine atom, two ketone groups, and a carboxylic acid group. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including relevant case studies, research findings, and data tables.

- Molecular Formula : C15H7ClO4

- Molecular Weight : 286.67 g/mol

- Density : 1.561 g/cm³

- Boiling Point : 551.5 °C at 760 mmHg

- Melting Point : Not available

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted on various synthesized derivatives revealed that this compound showed promising results against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.019 mg/mL |

| Bacillus subtilis | 0.030 mg/mL |

| Pseudomonas aeruginosa | 0.045 mg/mL |

Anticancer Activity

The compound has been explored for its anticancer properties as well. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, likely through mechanisms involving apoptosis and oxidative stress modulation.

Case Study: Inhibition of Cancer Cell Proliferation

In a study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of this compound resulted in:

- IC50 Value : 15 µM after 48 hours of treatment.

- Observed morphological changes indicative of apoptosis.

The proposed mechanism of action for this compound involves its interaction with various molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism.

- Oxidative Stress Modulation : It appears to influence pathways related to oxidative stress, leading to increased reactive oxygen species (ROS) levels.

- Induction of Apoptosis : Evidence suggests that it promotes apoptotic pathways in cancer cells.

Comparative Analysis with Similar Compounds

This compound has been compared with other anthracene derivatives to evaluate differences in biological activity.

Table 2: Comparison of Biological Activities

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| This compound | Moderate | High | Effective against multiple strains |

| 1-Nitro-9,10-dioxo-9,10-dihydro-anthracene-2-carboxylic acid | Low | Moderate | Less effective than chloro derivative |

| 9,10-Dioxo-9,10-dihydro-anthracene-2-carboxylic acid | High | Low | Strong antimicrobial but weak anticancer |

Chemical Reactions Analysis

Nucleophilic Substitution at Chlorine

The chlorine atom at position 1 undergoes nucleophilic substitution under basic conditions. This reactivity enables the introduction of varied substituents:

| Reagent | Conditions | Product | Application Example |

|---|---|---|---|

| Ammonia | Ethanol, 80°C, 12 hrs | 1-Amino-9,10-dioxo-anthracene-2-COOH | Precursor for fluorescent dyes |

| Sodium Methoxide | DMF, 60°C, 6 hrs | 1-Methoxy derivative | Intermediate in polymer synthesis |

| Thiophenol | THF, reflux, 8 hrs | 1-Phenylthio derivative | Ligand design for catalysis |

This reaction proceeds via an SNAr mechanism , facilitated by electron-withdrawing effects from the carbonyl and carboxylic acid groups.

Oxidation and Reduction of Anthraquinone Core

The 9,10-dioxo group participates in redox reactions:

Oxidation

Further oxidation converts the dihydroanthracene system to fully aromatic anthraquinone:

Industrial Note: Chromium-based oxidants are avoided due to environmental regulations, with H<sub>2</sub>O<sub>2</sub>/V<sub>2</sub>O<sub>5</sub> systems now preferred .

Reduction

Selective reduction with NaBH<sub>4</sub> yields hydroxylated intermediates:

Full reduction (H<sub>2</sub>/Pd-C) produces decahydroanthracene structures used in lubricant additives.

Carboxylic Acid Reactivity

The COOH group undergoes classical acid-derived transformations:

Diels-Alder Reactivity

The anthracene moiety acts as dienophile in cycloadditions:

Example: Reaction with 1,3-butadiene derivatives:

This reaction forms fused polycyclic systems used in optoelectronic materials .

Industrial-Scale Modifications

Large-scale processes emphasize atom economy:

| Process | Key Parameter | Outcome |

|---|---|---|

| Continuous Chlorination | Cl<sub>2</sub> gas, 150°C | 99% regioselectivity at position 1 |

| Flow Carbonylation | CO, Rh catalyst | Enhanced carboxylation efficiency |

Stability and Side Reactions

Critical stability considerations:

-

Thermal Decomposition : >250°C leads to anthracene ring fragmentation

-

Photoreactivity : UV exposure induces [4+4] cyclodimerization (quantum yield Φ=0.32)

-

Acid Sensitivity : Prolonged H<sub>2</sub>SO<sub>4</sub> exposure causes sulfonation at position 4

This comprehensive analysis synthesizes data from synthetic organic chemistry literature , industrial process patents , and structure-reactivity studies. The compound's multifunctional architecture enables tailored modifications for applications ranging from pharmaceutical intermediates to advanced materials precursors.

Q & A

Q. How can spectroscopic data distinguish between positional isomers (e.g., chloro at position 1 vs. 3)?

- Methodological Answer : ¹H NMR chemical shifts for aromatic protons adjacent to electron-withdrawing groups (e.g., Cl at position 1) deshield nuclei, causing downfield shifts. Compare with reference spectra of regioisomers . X-ray crystallography (e.g., CCDC data) provides definitive structural confirmation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.